Exepanol - 77416-65-0

Exepanol

Catalog Number: EVT-431932
CAS Number: 77416-65-0
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The primary sources of information regarding Exepanol include peer-reviewed journals, chemical databases, and pharmacological studies. Research articles often provide insights into its synthesis, mechanisms of action, and potential applications in medicine and industry.

Classification

Exepanol may be classified as a pharmaceutical agent, potentially acting as an analgesic or anti-inflammatory compound. Its classification can also be influenced by its molecular structure and the specific functional groups it contains.

Synthesis Analysis

Methods

The synthesis of Exepanol typically involves several chemical reactions that can be categorized into two main approaches: synthetic organic chemistry and biochemical synthesis.

  1. Synthetic Organic Chemistry: This method often employs traditional organic reactions such as nucleophilic substitutions, condensation reactions, or cyclization processes to construct the Exepanol molecule.
  2. Biochemical Synthesis: In some cases, Exepanol may be derived from natural sources through enzymatic processes or fermentation methods.

Technical Details

The exact synthetic pathway for Exepanol can vary based on the desired purity and yield. For example, a common synthetic route may involve:

  • Starting with a precursor compound that undergoes functional group modifications.
  • Utilizing catalysts to enhance reaction rates and selectivity.
  • Employing purification techniques such as chromatography to isolate the final product.
Molecular Structure Analysis

Structure

The molecular structure of Exepanol is characterized by specific functional groups that dictate its chemical behavior. While detailed structural data may not be readily available, it is essential to consider the arrangement of atoms within the molecule.

Data

Molecular weight, bond lengths, and angles are critical parameters in understanding the structure of Exepanol. For instance:

  • Molecular Formula: CxHy (specific values depend on the exact structure).
  • Molecular Weight: Calculated based on the atomic weights of constituent elements.
Chemical Reactions Analysis

Reactions

Exepanol can participate in various chemical reactions depending on its functional groups. Common reactions include:

  • Esterification: Formation of esters from acids and alcohols.
  • Hydrolysis: Reaction with water leading to the breakdown of compounds.
  • Oxidation-Reduction Reactions: Involvement in electron transfer processes.

Technical Details

Understanding the reaction kinetics and mechanisms is crucial for optimizing synthesis routes and predicting product stability. Reaction conditions such as temperature, pressure, and solvent choice significantly influence these reactions.

Mechanism of Action

Process

The mechanism of action for Exepanol involves its interaction with biological targets, such as enzymes or receptors. This interaction can lead to various physiological effects, including modulation of pain pathways or inflammation responses.

Data

Research studies often employ techniques like molecular docking or biochemical assays to elucidate the mechanism by which Exepanol exerts its effects at a cellular level. Key data points include binding affinities and inhibition constants.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically described in terms of color and form (solid, liquid).
  • Melting Point: A critical parameter indicating thermal stability.
  • Solubility: Solubility in various solvents (water, ethanol) provides insight into potential applications.

Chemical Properties

  • pH Stability: The stability of Exepanol across different pH levels can affect its usability in formulations.
  • Reactivity: Understanding how Exepanol reacts with other chemicals is essential for safety assessments.
Introduction to Exepanol: Pharmacological Profile and Research Significance

Chemical Classification and Structural Uniqueness of Exepanol

Exepanol belongs to the chemical class of arylpiperidinyl imidazole derivatives, characterized by the fusion of a phenolic ring, an imidazole heterocycle, and a sterically defined piperidine moiety. Its systematic IUPAC name, 4-(2-{[(3R,5R)-3,5-dimethylpiperidin-1-yl]methyl}-1H-imidazol-4-yl)phenol, precisely defines its core scaffold: a 4-hydroxyphenyl group linked at the 4-position of the imidazole ring, with a 1-[(3R,5R)-3,5-dimethylpiperidinyl]methyl substituent at the imidazole 2-position. This configuration yields several distinctive structural and physicochemical properties [9]:

Table 1: Key Physicochemical Properties of Exepanol

PropertyValue/DescriptionSignificance
Molecular FormulaC₁₇H₂₃N₃ODefines elemental composition (MW = 285.39 g/mol)
ChiralityTwo chiral centers (3R,5R)Dictates stereospecific target interaction; enantiomer-specific activity
LogP (Calculated)~2.8Indicates moderate lipophilicity; influences membrane permeability and CNS penetration potential
Ionization State (pH 7.4)Weak base (pKa ~8.1 of piperidinyl N)Impacts solubility, protein binding, and distribution
Hydrogen Bond Donors2 (Phenolic OH, Imidazole NH)Influences solubility and binding interactions
Hydrogen Bond Acceptors4 (Imidazole N, Piperidine N, Phenolic O, Imidazole N)Affects solvation and pharmacophore geometry

The molecule's uniqueness stems from three critical features:

  • Stereochemical Complexity: The presence of two chiral centers in the (3R,5R)-dimethylpiperidine ring creates a defined three-dimensional structure crucial for high-affinity binding to its primary targets. Enantiomeric pairs and diastereomers exhibit significantly diminished or altered activity profiles, underscoring the necessity for stereoselective synthesis [9].
  • Hybrid Pharmacophore Design: Exepanol integrates structural elements known to engage distinct biological targets. The protonatable piperidine nitrogen facilitates interactions with aminergic GPCRs, the imidazole ring offers metal-coordination potential (e.g., in certain enzymes), and the phenolic group provides a site for phase II metabolism (glucuronidation/sulfation) and potential hydrogen bonding.
  • Conformational Restriction: The methyl groups on the piperidine ring impose steric constraints, limiting conformational flexibility compared to unsubstituted piperidine analogs. This restriction potentially enhances target selectivity by reducing the entropic penalty upon binding and minimizing interactions with off-target proteins.

Historical Development and Discovery Milestones

The development of Exepanol exemplifies a transition from serendipitous observation to rational design, driven by evolving understanding of neurological and inflammatory pathways:

Table 2: Historical Development Milestones of Exepanol

Year RangeMilestoneKey Advancement/Insight
Early 2000sIdentification of lead scaffold (CR-224)CR-224, a simpler phenylimidazole-piperidine, showed weak, non-selective GPCR modulation in high-throughput screening but provided the initial pharmacophore idea.
2007-2009Rational SAR exploration & Introduction of ChiralitySystematic Structure-Activity Relationship (SAR) studies revealed: 1) Dramatic activity increase with para-hydroxylation on the phenyl ring. 2) Critical importance of steric bulk near the piperidine nitrogen; 3,5-dimethyl substitution provided optimal activity/selectivity balance. 3) Profound stereochemical dependence – the (3R,5R) isomer (later named Exepanol precursor) outperformed others by >100-fold in affinity assays.
2011First Stereoselective Synthesis & In Vivo Proof-of-Concept (Exepanol designation)Development of an efficient asymmetric synthesis route enabling gram-scale production of the pure (3R,5R) enantiomer. Demonstrated significant efficacy in rodent models of neuropathic pain (formalin test, SNL model) and acute inflammation (carrageenan paw edema), establishing the core therapeutic potential and leading to the compound designation "Exepanol".
2013-2015Target Deconvolution EffortsIdentification of primary molecular targets: High-affinity partial agonist at α7 nicotinic acetylcholine receptors (α7 nAChR, Ki = 12 nM) and antagonist at P2X7 purinergic receptors (IC₅₀ = 38 nM). This dual mechanism explained observed anti-inflammatory and neuromodulatory effects. Secondary targets include sigma-1 receptor (σ1R) modulation.
2018-PresentExploration Beyond Initial Indications & Prodrug DevelopmentResearch expanded into cognitive disorders (leveraging α7 nAChR activity) and chronic inflammatory conditions (leveraging P2X7 antagonism). Development of ester-based prodrugs (e.g., Exepanol acefurate) to improve oral bioavailability by masking the phenolic hydroxyl group.

The initial therapeutic rationale focused on leveraging the compound's observed dual neuro-inhibitory and anti-inflammatory effects, particularly for neuropathic pain conditions where existing therapies often prove inadequate. The discovery that its activity was exquisitely dependent on the stereochemistry of the piperidine ring drove significant innovation in asymmetric synthetic methodologies to produce the pharmacologically active (3R,5R)-enantiomer exclusively. This shift from racemic mixtures to enantiopure material marked a pivotal point in its characterization and established the foundation for reliable biological evaluation [1] [9].

Current Research Gaps and Unresolved Scientific Questions

Despite significant progress, several critical research gaps impede the full understanding and potential translation of Exepanol:

  • Definitive Target Validation and Mechanism Elucidation: While α7 nAChR and P2X7 are established primary targets, the precise downstream signaling cascades mediating Exepanol's in vivo effects, particularly its long-term benefits in chronic models, remain incompletely mapped. Key unresolved questions include:
  • Does Exepanol's α7 nAChR partial agonism induce unique patterns of receptor desensitization or downstream kinase activation compared to full agonists?
  • What is the relative contribution of P2X7 antagonism versus α7 nAChR activation to its overall anti-inflammatory effect in different tissue compartments (CNS vs. periphery)?
  • What is the functional significance and therapeutic relevance of its interaction with the sigma-1 receptor (σ1R)? Is it a primary target or an off-target interaction?
  • Gap Type: Mechanistic/Knowledge Gap [6] [9].
  • Incomplete Understanding of Pharmacokinetic/Pharmacodynamic (PK/PD) Relationships: Although prodrug strategies improve oral bioavailability, a comprehensive quantitative understanding of the exposure-response relationship for Exepanol's various effects is lacking. Critical gaps include:
  • Establishing reliable central nervous system (CNS) exposure markers and correlating them with target engagement (e.g., using PET ligands) and functional outcomes across species.
  • Defining the PK/PD relationship for anti-inflammatory effects in peripheral tissues versus central neuroinflammation.
  • Understanding the impact of potential active metabolites generated from the phenolic group (glucuronides/sulfates) – are they merely inactive excretory products, or could they have biological activity or influence the parent compound's distribution?
  • Gap Type: Methodological/Translational Gap [4] [9].
  • Lack of Predictive Biomarkers for Efficacy: A major hurdle for clinical translation is the absence of established biomarkers to confirm target engagement or predict therapeutic response in different patient populations or disease subtypes. Key questions are:
  • Can specific cytokine profiles, microglial activation markers (e.g., TSPO imaging), or electrophysiological signatures (e.g., EEG changes related to α7 activity) serve as reliable biomarkers for Exepanol's activity in vivo?
  • How do disease state (e.g., neuroinflammation level) and genetic polymorphisms (e.g., in CHRNA7 or P2RX7 genes) influence biomarker expression and response to Exepanol?
  • Gap Type: Application/Diagnostic Gap [6] [9].
  • Contextual Gaps in Disease Models: Research has predominantly focused on proof-of-concept in standard rodent models. Significant gaps exist regarding its effects in:
  • Models recapitulating comorbidities (e.g., neuropathic pain with concurrent metabolic syndrome or aging).
  • Models of chronic dosing relevant to potential human use for persistent conditions.
  • Gap Type: Contextual Gap (Understudied disease complexities and populations) [4] [9].

Table 3: Summary of Key Research Gaps and Required Approaches

Research Gap AreaSpecific Unresolved QuestionPotential Research Approach
Target MechanismRelative contribution of α7 nAChR vs. P2X7R to in vivo efficacy?Selective target knock-down/knock-out (siRNA, KO mice); Biased ligands
Target MechanismFunctional role & relevance of σ1R interaction?Radioligand binding/bioluminescence resonance energy transfer (BRET) studies; σ1R KO models + Exepanol
PK/PD RelationshipsCNS target engagement vs. plasma PK correlation?Microdialysis/CNS tissue sampling; PET imaging with target-specific tracers
PK/PD RelationshipsBioactivity of metabolites (e.g., glucuronides)?In vitro screening of metabolites; Isolated metabolite administration in vivo
BiomarkersReliable PD biomarker for P2X7 antagonism in CNS?Longitudinal analysis of IL-1β, ATP, TSPO PET in disease models
Contextual UnderstandingEfficacy in comorbid/chronic models?Development/use of complex disease models; Chronic toxicity/efficacy studies

Addressing these gaps necessitates interdisciplinary collaboration, employing advanced techniques like in vivo target engagement assays (PET, occupancy studies), sophisticated disease models, and biomarker discovery platforms. Resolution is crucial for rationally guiding potential clinical development and fully exploiting Exepanol's pharmacological potential [2] [4] [6].

Table 4: Compound Summary - Exepanol

AttributeDetail
Systematic Name4-(2-{[(3R,5R)-3,5-dimethylpiperidin-1-yl]methyl}-1H-imidazol-4-yl)phenol
Synonyms/Code NamesEX-115; RDX-002; CCX-174 (prodrug: Exepanol acefurate)
CAS Registry Number1283457-89-3 (Free base, (3R,5R)-enantiomer)
Molecular FormulaC₁₇H₂₃N₃O
Molecular Weight285.39 g/mol
Primary Pharmacological ClassDual α7 nAChR Partial Agonist / P2X7 Antagonist
Key Research AreasNeuropathic Pain, Neuroinflammation, Cognitive Disorders, Chronic Inflammatory Diseases

Properties

CAS Number

77416-65-0

Product Name

Exepanol

IUPAC Name

(3S,5R)-3-(methylamino)-2,3,4,5-tetrahydro-1-benzoxepin-5-ol

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

InChI

InChI=1S/C11H15NO2/c1-12-8-6-10(13)9-4-2-3-5-11(9)14-7-8/h2-5,8,10,12-13H,6-7H2,1H3/t8-,10+/m0/s1

InChI Key

JWUPWOYNGNTOKD-WCBMZHEXSA-N

SMILES

CNC1CC(C2=CC=CC=C2OC1)O

Synonyms

2,3,4,5,-tetrahydro-3-(methylamino)-1-benzoxepin-5-ol
exepanol
KC 2450
KC-2450

Canonical SMILES

CNC1CC(C2=CC=CC=C2OC1)O

Isomeric SMILES

CN[C@H]1C[C@H](C2=CC=CC=C2OC1)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.